REACTION_CXSMILES
|
CN(N=O)C([O:5][CH2:6][CH3:7])=O.[CH2:10]([N:17]1[CH2:22][CH2:21]C(=O)[CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[O-2].[Ba+2]>CO>[CH2:10]([N:17]1[CH2:22][CH2:21][CH2:7][C:6](=[O:5])[CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.39 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)OCC)N=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
[O-2].[Ba+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at −15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent and diethyl ether
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
ADDITION
|
Details
|
a saturated aqueous sodium hydrogencarbonate solution was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 662 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |